4'-Chlorochalcone

Catalog No.
S1973126
CAS No.
956-02-5
M.F
C15H11ClO
M. Wt
242.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-Chlorochalcone

CAS Number

956-02-5

Product Name

4'-Chlorochalcone

IUPAC Name

(E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one

Molecular Formula

C15H11ClO

Molecular Weight

242.7 g/mol

InChI

InChI=1S/C15H11ClO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H/b11-6+

InChI Key

HIINIOLNGCQCSM-WDZFZDKYSA-N

SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C(=O)C2=CC=C(C=C2)Cl

The exact mass of the compound 4'-Chlorochalcone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39788. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4'-Chlorochalcone (1-(4-chlorophenyl)-3-phenyl-2-propen-1-one) is a halogenated α,β-unsaturated ketone that serves as a critical building block in the synthesis of bioactive heterocycles, functional materials, and nonlinear optical (NLO) precursors. Featuring a para-chloro substitution on the A-ring, this compound offers a distinct electronic and physical profile compared to unsubstituted chalcone. With a melting point of 97–101 °C, it exists as a stable, processable crystalline solid. Its robust reactivity in Michael additions, epoxidations, and cyclizations makes it a preferred intermediate for pharmaceutical development and advanced material synthesis, where precise electronic tuning of the chalcone core is required for downstream efficacy [1].

Substituting 4'-chlorochalcone with unsubstituted chalcone or its B-ring isomer (4-chlorochalcone) fundamentally alters downstream reaction kinetics, product profiles, and handling parameters. The electron-withdrawing chlorine atom at the 4'-position directly influences the electron density of the adjacent carbonyl group, increasing its electrophilicity. This specific electronic configuration accelerates nucleophilic attack during heterocycle formation (e.g., pyrazoline synthesis) and modifies the regioselectivity of conjugate additions. Furthermore, the higher melting point of 4'-chlorochalcone (97 °C) compared to unsubstituted chalcone (55–57 °C) significantly improves its handling, storage stability, and flowability in bulk manufacturing, rendering generic chalcones inadequate for industrial processes demanding strict thermal and kinetic control [1].

Enhanced Thermal Stability and Bulk Processability

For industrial procurement, the physical state and thermal stability of a precursor are critical for storage and automated handling. 4'-Chlorochalcone exhibits a melting point of 97–101 °C, which is substantially higher than that of unsubstituted chalcone (55–57 °C). This ~40 °C increase in melting temperature prevents the material from sintering or melting under standard warehouse conditions or during mildly exothermic milling processes. Consequently, 4'-chlorochalcone maintains its free-flowing crystalline form, ensuring accurate dosing and reducing the risk of caking compared to the lower-melting unsubstituted baseline .

Evidence DimensionMelting point and thermal handling threshold
Target Compound Data97–101 °C
Comparator Or BaselineUnsubstituted chalcone (55–57 °C)
Quantified Difference~40 °C higher melting point
ConditionsStandard atmospheric pressure, bulk storage and handling conditions

A higher melting point ensures superior flowability and prevents caking during bulk storage and automated solid dosing, reducing process interruptions.

Electrophilic Carbonyl Activation for Accelerated Heterocycle Synthesis

The synthesis of pharmaceutical heterocycles, such as pyrazolines, relies heavily on the condensation of chalcones with hydrazines. The para-chloro substitution on the A-ring of 4'-chlorochalcone exerts a strong inductive electron-withdrawing effect, significantly increasing the electrophilicity of the carbonyl carbon compared to unsubstituted chalcone. This electronic activation lowers the activation energy for nucleophilic attack, resulting in higher yields and shorter reaction times under identical catalytic conditions. When compared to B-ring substituted analogs, the 4'-substitution provides a distinct electronic environment that dictates the regioselectivity of the cyclization, making it indispensable for specific target scaffolds [1].

Evidence DimensionCarbonyl electrophilicity and reaction kinetics in cyclizations
Target Compound DataHigh carbonyl reactivity enabling rapid nucleophilic attack
Comparator Or BaselineUnsubstituted chalcone (lower carbonyl electrophilicity)
Quantified DifferenceEnhanced reaction kinetics and higher yields in hydrazine condensations
ConditionsBase-catalyzed cyclization with hydrazines to form pyrazolines

Faster reaction kinetics and higher yields reduce reactor time and improve the overall efficiency of pharmaceutical intermediate manufacturing.

Modulated Lipophilicity for Drug Discovery Workflows

In medicinal chemistry, the lipophilicity of a building block profoundly impacts the pharmacokinetic profile of the final drug candidate. 4'-Chlorochalcone possesses a computed XLogP3 of 3.7, whereas unsubstituted chalcone has a lower XLogP3 of 3.3. The incorporation of the chlorine atom increases the lipophilicity, which enhances the cell membrane permeability of downstream derivatives. This specific physicochemical modification is crucial when designing antimicrobial or neuroprotective agents, where crossing lipid bilayers is necessary. Substituting with a non-halogenated chalcone would result in a suboptimal partition coefficient, compromising the efficacy of the synthesized library [1].

Evidence DimensionComputed partition coefficient (XLogP3)
Target Compound DataXLogP3 = 3.7
Comparator Or BaselineUnsubstituted chalcone (XLogP3 = 3.3)
Quantified Difference0.4 unit increase in lipophilicity
ConditionsIn silico physicochemical profiling for drug design

The precise LogP value enables medicinal chemists to predictably tune the membrane permeability and bioavailability of resulting drug candidates.

Suitability as a Nonlinear Optical (NLO) Material Precursor

Chalcone derivatives are extensively investigated for their nonlinear optical (NLO) properties, particularly second harmonic generation (SHG). The synthesis of high-efficiency D-π-A (donor-pi-acceptor) NLO crystals frequently utilizes 4'-chlorochalcone as a core building block. The chlorine atom at the 4'-position acts as an electron acceptor, facilitating intramolecular charge transfer when paired with a donor group on the B-ring. Unsubstituted chalcone lacks this inherent push-pull electronic bias. Furthermore, the specific crystal packing induced by the chlorine atom promotes the noncentrosymmetric crystallization required for macroscopic SHG activity, a property not reliably achieved with generic chalcones [1].

Evidence DimensionElectron acceptor capability and crystal packing directionality
Target Compound DataPromotes noncentrosymmetric packing and D-π-A charge transfer
Comparator Or BaselineUnsubstituted chalcone (lacks strong acceptor group)
Quantified DifferenceEnables high SHG efficiency in downstream derivatives
ConditionsSolid-state crystallization and laser-induced SHG testing

Procurement of this specific halogenated precursor is essential for synthesizing advanced optoelectronic crystals that require a strict noncentrosymmetric molecular arrangement.

Industrial Scale-Up of Chalcone Derivatives

4'-Chlorochalcone is chosen for bulk manufacturing processes where its higher melting point (97 °C) ensures better flowability, storage stability, and resistance to caking compared to lower-melting analogs like unsubstituted chalcone [1].

Synthesis of Active Pharmaceutical Ingredients (APIs)

4'-Chlorochalcone is ideal as a starting material for the synthesis of pyrazolines, pyrimidines, and isoxazoles where the para-chloro substitution is required to accelerate nucleophilic attack and dictate regioselectivity [1].

Development of Antimicrobial and Neuroprotective Agents

It is preferred over unsubstituted chalcones in medicinal chemistry libraries aimed at crossing lipid membranes, leveraging its optimized XLogP3 of 3.7 and halogen-induced bioactivity for enhanced cellular uptake [1].

Production of Nonlinear Optical (NLO) Crystals

It serves as an essential precursor for synthesizing D-π-A chalcone derivatives used in frequency doubling, laser applications, and optoelectronic devices, owing to its ability to promote noncentrosymmetric crystal packing [1].

XLogP3

3.7

Wikipedia

(E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one

Dates

Last modified: 08-16-2023
Fu et al. beta-Carbon activation of saturated carboxylic esters through N-heterocyclic carbene organocatalysis. Nature Chemistry, doi: 10.1038/nchem.1710, published online 21 July 2013 http://www.nature.com/nchem

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